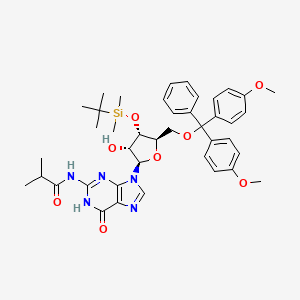
5'-DMT-3'-TBDMS-ibu-rG
科学研究应用
5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-异丁酰-鸟苷广泛用于科学研究,特别是在化学、生物学和医学领域。其主要应用是脱氧核糖核酸的合成,其中它作为构建块用于创建寡核苷酸。这些寡核苷酸用于各种研究应用,包括基因合成、聚合酶链反应和测序 .
作用机制
5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-异丁酰-鸟苷的作用机制涉及其在合成过程中掺入脱氧核糖核酸。保护基团确保核苷在掺入到生长的脱氧核糖核酸链之前保持稳定和功能。一旦掺入,保护基团就会被去除,使核苷能够参与脱氧核糖核酸结构的形成 .
生化分析
Biochemical Properties
5’-DMT-3’-TBDMS-ibu-rG plays a crucial role in biochemical reactions, especially in the synthesis of deoxyribonucleic acid. The compound interacts with various enzymes and proteins involved in nucleic acid synthesis. For instance, it is used as a substrate by DNA polymerases during the elongation of DNA strands. The 5’-dimethoxytrityl group protects the nucleoside during the synthesis process, preventing unwanted reactions. The 3’-tert-butyldimethylsilyl group provides additional stability, ensuring the integrity of the nucleoside during chemical reactions .
Cellular Effects
5’-DMT-3’-TBDMS-ibu-rG influences various cellular processes, particularly those related to nucleic acid metabolism. In cells, this compound can be incorporated into DNA strands, affecting cell function by altering the normal replication and transcription processes. This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of modified nucleosides like 5’-DMT-3’-TBDMS-ibu-rG in DNA can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into DNA strands during synthesis. The compound binds to DNA polymerases, facilitating the addition of the modified nucleoside to the growing DNA chain. The 5’-dimethoxytrityl group is removed during the synthesis process, allowing the nucleoside to be incorporated into the DNA. The 3’-tert-butyldimethylsilyl group provides stability, preventing degradation of the nucleoside. This stability is crucial for the accurate synthesis of long DNA sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-DMT-3’-TBDMS-ibu-rG can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months or at -20°C for up to one month. Over time, the stability of the compound can decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the incorporation of 5’-DMT-3’-TBDMS-ibu-rG into DNA can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5’-DMT-3’-TBDMS-ibu-rG vary with different dosages in animal models. At low doses, the compound can be effectively incorporated into DNA without causing significant adverse effects. At higher doses, there may be toxic effects, including disruptions in normal cellular processes and potential cytotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5’-DMT-3’-TBDMS-ibu-rG is involved in metabolic pathways related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerases and nucleases, which facilitate its incorporation into DNA and subsequent processing. The presence of the 5’-dimethoxytrityl and 3’-tert-butyldimethylsilyl groups affects the metabolic flux, ensuring the stability and integrity of the nucleoside during biochemical reactions. These interactions are crucial for the accurate synthesis and maintenance of DNA .
Transport and Distribution
Within cells, 5’-DMT-3’-TBDMS-ibu-rG is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization of the compound to the nucleus, where it can be incorporated into DNA. The compound’s stability and modifications ensure its effective distribution within cells, allowing it to participate in nucleic acid synthesis without premature degradation .
Subcellular Localization
The subcellular localization of 5’-DMT-3’-TBDMS-ibu-rG is primarily within the nucleus, where it is incorporated into DNA. The compound’s modifications, such as the 5’-dimethoxytrityl and 3’-tert-butyldimethylsilyl groups, play a role in directing it to specific compartments within the cell. These modifications also protect the nucleoside from degradation, ensuring its functionality during DNA synthesis. The accurate localization and incorporation of 5’-DMT-3’-TBDMS-ibu-rG are essential for its role in biochemical reactions .
准备方法
5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-异丁酰-鸟苷的合成涉及多个步骤,每个步骤都需要特定的反应条件。该过程通常从鸟嘌呤碱基的保护开始。5'-羟基用二甲氧基三苯甲基保护,而3'-羟基用叔丁基二甲基硅烷基保护。鸟嘌呤的N2位置用异丁酰基保护。这些保护基团对于在脱氧核糖核酸合成过程中防止不必要的反应至关重要 .
化学反应分析
5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-异丁酰-鸟苷经历各种化学反应,包括:
氧化: 该反应通常涉及使用氧化剂将核苷转化为其氧化形式。
还原: 还原剂可用于逆转氧化过程。
取代: 该反应涉及用另一种官能团取代一种官能团,通常通过特定试剂和条件促进。
相似化合物的比较
5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-异丁酰-鸟苷因其独特的保护基团组合而独一无二,这些基团在脱氧核糖核酸合成过程中提供稳定性和功能。类似化合物包括:
- 5'-O-(4,4'-二甲氧基三苯甲基)-3'-O-(叔丁基二甲基硅烷基)-N2-异丁酰腺苷
- 5'-O-(4,4'-二甲氧基三苯甲基)-3'-O-(叔丁基二甲基硅烷基)-N2-异丁酰胞苷
- 5'-O-(4,4'-二甲氧基三苯甲基)-3'-O-(叔丁基二甲基硅烷基)-N2-异丁酰尿苷
属性
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107193 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-89-5 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


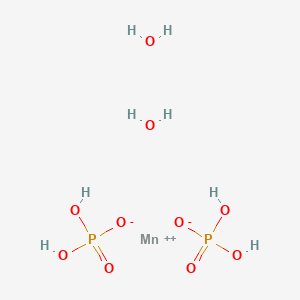
![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)
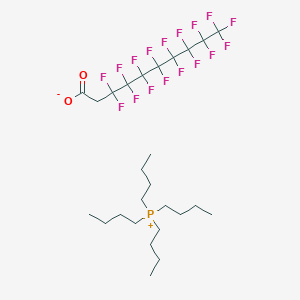


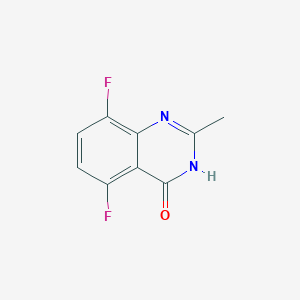

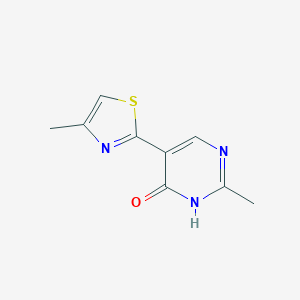
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
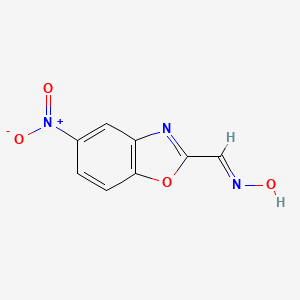
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
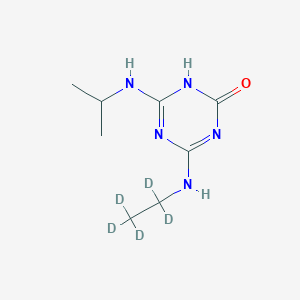
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
